4-{[(4-Methylphenyl)methyl]sulfanyl}phenol
CAS No.: 102273-81-4
Cat. No.: VC18870572
Molecular Formula: C14H14OS
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102273-81-4 |
|---|---|
| Molecular Formula | C14H14OS |
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)methylsulfanyl]phenol |
| Standard InChI | InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3 |
| Standard InChI Key | FICVPIWPALZJSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O |
Introduction
Structural and Chemical Characteristics
The molecular formula of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is C₁₄H₁₄OS, with a molecular weight of 230.33 g/mol. Its structure consists of a phenol group (C₆H₅OH) substituted at the para position by a –SCH₂(C₆H₄CH₃) group. Key physicochemical parameters inferred from analogs include:
The sulfanyl group enhances lipophilicity, as evidenced by the LogP value, which is critical for membrane permeability in biological systems . The methylene bridge between the sulfur and 4-methylphenyl group introduces steric effects, potentially influencing reactivity and intermolecular interactions .
Synthesis Pathways
Thioether Formation via Nucleophilic Substitution
A plausible route involves the reaction of 4-mercaptophenol with 4-methylbenzyl chloride under basic conditions:
This method mirrors the synthesis of 4-[(4-methylphenyl)sulfanyl]phenol , where thiols react with aryl halides. Optimization may require catalysts like triethylamine to enhance yields .
Oxidation State Considerations
The sulfanyl group (–S–) can be oxidized to sulfonyl (–SO₂–) using agents like Oxone, as demonstrated in the synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol . For 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol, controlled oxidation could yield sulfoxide or sulfone derivatives, expanding functional utility.
Physicochemical Properties
Thermal Stability
Analogous compounds exhibit high thermal stability, with decomposition temperatures exceeding 250°C . The methylene bridge likely augments stability by reducing steric strain compared to direct aryl-thio linkages .
Spectroscopic Features
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